benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers
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Overview
Description
BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a benzyl group, an amino group, and two fluorine atoms on a spirohexane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride involves multiple steps. One common method includes the reaction of a spirohexane derivative with benzyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of fluorine atoms can produce halogenated compounds .
Scientific Research Applications
BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate
- BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrobromide
Uniqueness
The unique spirocyclic structure and the presence of both amino and fluorine groups make benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride distinct from other similar compounds. These features contribute to its specific chemical reactivity and biological activity, making it valuable for various research applications .
Biological Activity
Benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H19ClF2N2O2
- Molecular Weight : 284.74 g/mol
- CAS Number : 2445794-81-8
The presence of a spirocyclic structure and fluorine atoms suggests unique interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Mechanisms of Biological Activity
Research indicates that compounds similar to benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride may exhibit several mechanisms of action:
-
Antitumor Activity :
- Compounds with similar spirocyclic frameworks have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The mechanisms involve inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- The carbamate moiety can act as a reversible inhibitor for specific enzymes involved in cancer metabolism, potentially disrupting tumor growth and proliferation pathways.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study investigating the antitumor properties of benzofuroxan derivatives found that compounds with similar structural features to benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis via mitochondrial pathways and the generation of ROS .
Properties
IUPAC Name |
benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2.ClH/c15-14(16)11(13(14)6-10(17)7-13)18-12(19)20-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,17H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZHBSMYJDQHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(C2(F)F)NC(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.